methyl 4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}benzoate
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Overview
Description
Methyl 4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}benzoate is a complex organic compound that features a thiazole ring, a benzoate ester, and a phenylamino group. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}benzoate typically involves the reaction of methyl aroylpyruvates with 2-(4-aminobenzenesulfonamido)thiazole in an acetic acid-ethanol mixture. The reaction is carried out by boiling the mixture for a short duration, usually around 10 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Scientific Research Applications
Methyl 4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including dyes and biocides.
Mechanism of Action
The mechanism of action of methyl 4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. One example is its inhibition of MenB, a key enzyme in the bacterial menaquinone biosynthesis pathway .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Methyl 4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H14N2O3S |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl 4-[(E)-(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]benzoate |
InChI |
InChI=1S/C18H14N2O3S/c1-23-17(22)13-9-7-12(8-10-13)11-15-16(21)20-18(24-15)19-14-5-3-2-4-6-14/h2-11H,1H3,(H,19,20,21)/b15-11+ |
InChI Key |
VAHHBRXUTKATAF-RVDMUPIBSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2 |
Origin of Product |
United States |
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